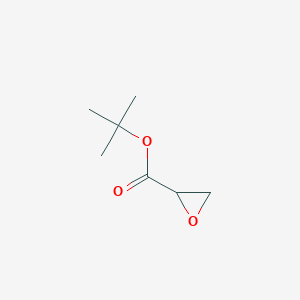
(2S,6R)-6-Methylmorpholine-2-carboxylic acid
Übersicht
Beschreibung
(2S,6R)-6-Methylmorpholine-2-carboxylic acid, also known as MeMOR, is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. MeMOR is a chiral molecule that exists in two enantiomeric forms, with (2S,6R)-MeMOR being the biologically active form.
Wissenschaftliche Forschungsanwendungen
(2S,6R)-6-Methylmorpholine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (2S,6R)-6-Methylmorpholine-2-carboxylic acid has been shown to enhance memory and cognitive function in animal models of these diseases. Additionally, (2S,6R)-6-Methylmorpholine-2-carboxylic acid has been studied for its potential as an analgesic and anti-inflammatory agent, as well as a treatment for cancer and viral infections.
Wirkmechanismus
The exact mechanism of action of (2S,6R)-6-Methylmorpholine-2-carboxylic acid is not fully understood. However, studies have suggested that (2S,6R)-6-Methylmorpholine-2-carboxylic acid may act as a modulator of the glutamatergic system, which plays a key role in learning and memory processes. (2S,6R)-6-Methylmorpholine-2-carboxylic acid has also been shown to activate the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
(2S,6R)-6-Methylmorpholine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that (2S,6R)-6-Methylmorpholine-2-carboxylic acid can increase the release of acetylcholine, a neurotransmitter that is important for memory and cognitive function. (2S,6R)-6-Methylmorpholine-2-carboxylic acid has also been shown to reduce inflammation and oxidative stress, which are both implicated in the pathogenesis of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S,6R)-6-Methylmorpholine-2-carboxylic acid in lab experiments is its unique structure, which allows for the development of novel drugs with improved pharmacological properties. (2S,6R)-6-Methylmorpholine-2-carboxylic acid is also relatively easy to synthesize, which makes it an attractive target for drug development. However, one of the limitations of using (2S,6R)-6-Methylmorpholine-2-carboxylic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to study in vitro.
Zukünftige Richtungen
There are many potential future directions for research on (2S,6R)-6-Methylmorpholine-2-carboxylic acid. One area of interest is the development of (2S,6R)-6-Methylmorpholine-2-carboxylic acid-based drugs for the treatment of neurological disorders. Another area of interest is the study of (2S,6R)-6-Methylmorpholine-2-carboxylic acid's effects on the immune system, particularly its potential as an immunomodulatory agent. Additionally, further research is needed to fully elucidate the mechanism of action of (2S,6R)-6-Methylmorpholine-2-carboxylic acid and its potential as a therapeutic target for a variety of diseases.
Eigenschaften
IUPAC Name |
(2S,6R)-6-methylmorpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJYZZFUJQPJK-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6R)-6-Methylmorpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



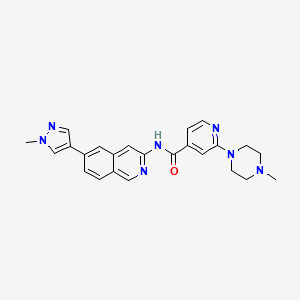
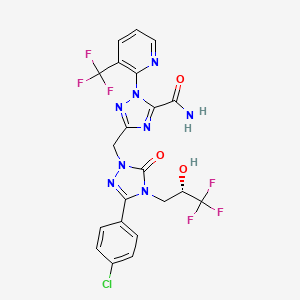

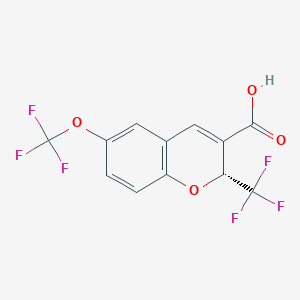
![2-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B3325535.png)
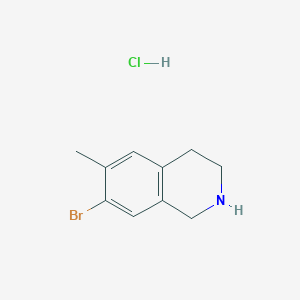
![6-Bromo-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B3325561.png)
![[2-[(Z)-2-Methylene-3beta,5beta-bis(tert-butyldimethylsiloxy)cyclohexane-1-ylidene]ethyl]diphenylphosphine oxide](/img/structure/B3325562.png)
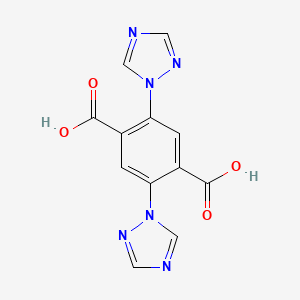
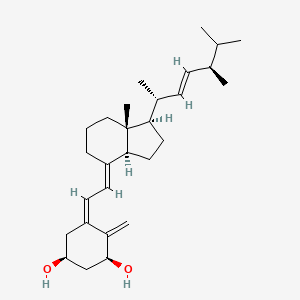
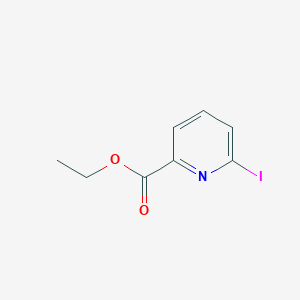
![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)
